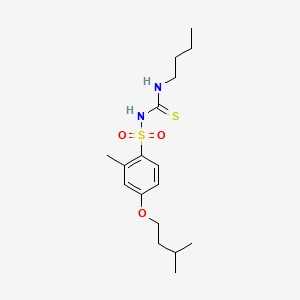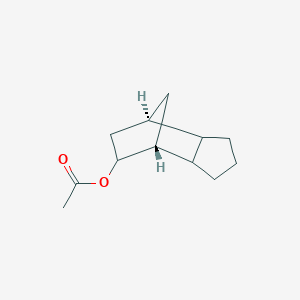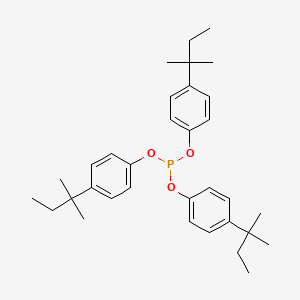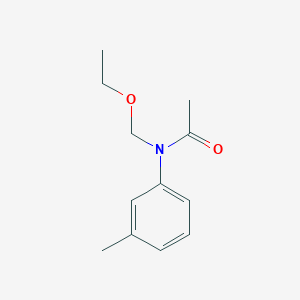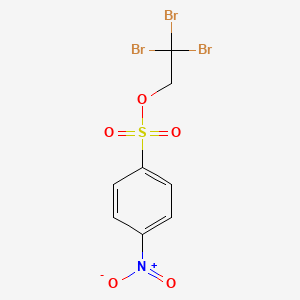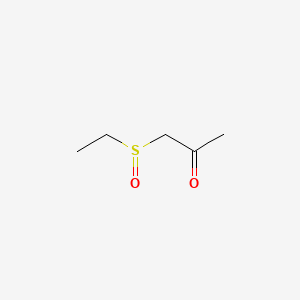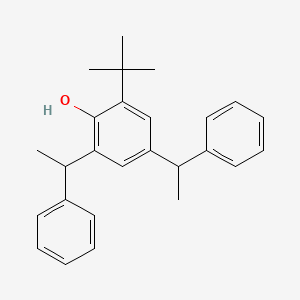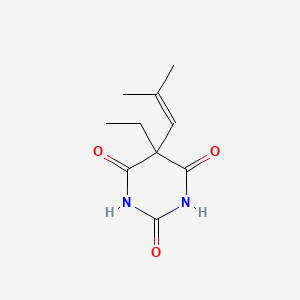
Barbituric acid, 5-ethyl-5-(1-isobutenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-ethyl-5-(1-isobutenyl)-, is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active. The compound 5-ethyl-5-(1-isobutenyl)-barbituric acid is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 5-ethyl-5-(1-isobutenyl)-barbituric acid typically involves the following steps:
Bromination: Diethyl ethylmalonate is brominated to introduce a bromine atom.
Alkylation: The brominated compound undergoes alkylation to form the desired side chain.
Cyclization and Acidification: The alkylated product is then cyclized and acidified to yield 5-ethyl-5-(1-isobutenyl)-barbituric acid.
Industrial production methods focus on optimizing these steps to ensure high yield, purity, and cost-effectiveness. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to achieve the desired product quality .
Chemical Reactions Analysis
5-ethyl-5-(1-isobutenyl)-barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-ethyl-5-(1-isobutenyl)-barbituric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a sedative or anticonvulsant agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-5-(1-isobutenyl)-barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. The compound enhances the binding of GABA to its receptors, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect by inhibiting neuronal excitability .
Comparison with Similar Compounds
5-ethyl-5-(1-isobutenyl)-barbituric acid can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their side chains and specific substitutions confer different pharmacological properties. For example:
Phenobarbital: Known for its long-acting anticonvulsant properties.
Pentobarbital: Used primarily as a short-acting sedative and anesthetic.
The uniqueness of 5-ethyl-5-(1-isobutenyl)-barbituric acid lies in its specific isobutenyl substitution, which may offer distinct pharmacological and chemical properties compared to other barbiturates.
Properties
CAS No. |
66968-47-6 |
|---|---|
Molecular Formula |
C10H14N2O3 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-ethyl-5-(2-methylprop-1-enyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H14N2O3/c1-4-10(5-6(2)3)7(13)11-9(15)12-8(10)14/h5H,4H2,1-3H3,(H2,11,12,13,14,15) |
InChI Key |
ZBQQEOUMMVHQSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-morpholin-4-yl-N-[[2-oxo-2-(4-phenylphenyl)ethylidene]amino]acetamide](/img/structure/B13799060.png)
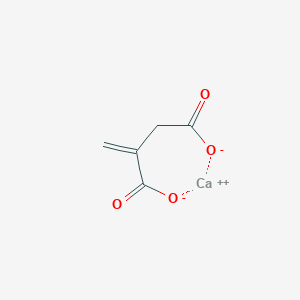
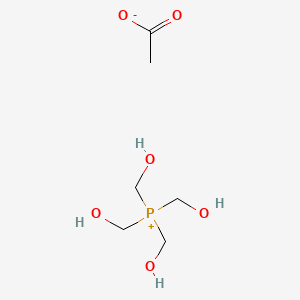
![(2E)-2-[(1R,5S)-1,8,8-trimethyl-3-oxo-2-oxabicyclo[3.2.1]octan-4-ylidene]acetonitrile](/img/structure/B13799081.png)
![(R)-1-[(3,4-Dihydroxyphenyl)methyl]-1,2,3,4-tetrahydro-2-methylisoquinoline-6,7-diol](/img/structure/B13799089.png)
